Methyl ((1-benzylpiperidin-4-yl)methyl)carbamate
Description
Properties
IUPAC Name |
methyl N-[(1-benzylpiperidin-4-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-19-15(18)16-11-13-7-9-17(10-8-13)12-14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNJIGQYLBIULH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCC1CCN(CC1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl ((1-benzylpiperidin-4-yl)methyl)carbamate typically involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Nickel as a catalyst. This is followed by the de-protection of the benzyl group and the formation of the carbamate salt. The reaction conditions include:
Temperature: 25-35°C for the initial reaction, cooling to 5-15°C for subsequent steps.
Solvent: Dichloromethane is commonly used.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl ((1-benzylpiperidin-4-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Various nucleophiles or electrophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction may produce various reduced forms of the compound.
Scientific Research Applications
Methyl ((1-benzylpiperidin-4-yl)methyl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of various pharmaceuticals and other organic compounds.
Biology: Studied for its potential biological activities, including interactions with monoamine receptors and serotonin receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases and disorders associated with monoamine receptors.
Comparison with Similar Compounds
Key Findings :
- Carbamate Substituent Effects: Methyl carbamates (e.g., Methyl ((1-benzylpiperidin-4-yl)methyl)carbamate) are generally non-genotoxic, as the methyl group cannot form reactive epoxides during metabolism . In contrast, ethyl carbamates exhibit higher bioactivity (e.g., 8-fold improved resistance-modifying agent (RMA) activity in MRSA studies) but carry carcinogenic risks due to metabolic degradation to urethane .
- Benzylpiperidine Scaffold : The benzyl group at the piperidine 1-position enhances lipophilicity, improving blood-brain barrier penetration. This is exploited in derivatives like Fentanyl Methyl Carbamate .
Key Findings :
- Protective Groups : tert-Butyl carbamates (e.g., tert-Butyl N-[(1-benzylpiperidin-4-yl)methyl]carbamate) are preferred in peptide synthesis due to their stability under acidic conditions .
- Diversity-Oriented Synthesis : Substituting the benzyl group with pyridinyl or biphenyl moieties (e.g., Benzyl ((1-(pyridin-2-yl)piperidin-4-yl)methyl)carbamate) broadens bioactivity, enabling applications in oncology and infectious disease .
Biological Activity
Methyl ((1-benzylpiperidin-4-yl)methyl)carbamate, a carbamate derivative featuring a piperidine ring, has garnered attention due to its potential biological activities. This article explores its interactions with various biological targets, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
This compound possesses the following structural formula:
This compound is characterized by the presence of a benzyl group attached to a piperidine ring, linked to a methyl carbamate moiety. Its structural features contribute to its biological activity, particularly in modulating neurotransmitter systems.
Target Interactions:
The primary target of this compound is acetylcholinesterase (AChE) . The compound acts as an inhibitor by binding to the active site of AChE, which leads to increased levels of acetylcholine in synaptic clefts, thereby enhancing cholinergic transmission.
Biochemical Pathways:
The compound's action primarily influences the cholinergic pathway , which is crucial for cognitive functions and neuromuscular transmission. By inhibiting AChE, it may also affect other pathways involving monoamine receptors, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .
In Vitro Studies
Research indicates that this compound exhibits significant activity against human cholinesterases (hAChE and hBuChE). Inhibition assays have shown that this compound can effectively reduce enzyme activity, with IC50 values comparable to established AChE inhibitors like donepezil .
Table 1: Inhibition Potency of this compound
| Enzyme | IC50 (μM) | Reference Compound | IC50 (μM) |
|---|---|---|---|
| Human AChE | 10 | Donepezil | 0.5 |
| Human BuChE | 15 | Galantamine | 5 |
Neuroprotective Effects
In cellular models, this compound has demonstrated neuroprotective effects against oxidative stress-induced cell death. In studies using SH-SY5Y neuroblastoma cells treated with mitochondrial inhibitors like rotenone and oligomycin A, the compound significantly improved cell viability at concentrations ranging from 0.1 to 3 μM .
Case Studies and Research Findings
Several studies have explored the therapeutic potential of this compound:
- Alzheimer's Disease Models : In animal models of Alzheimer's disease, this compound showed promise in improving cognitive deficits associated with cholinergic dysfunction .
- Comparative Studies : When compared with other piperidine derivatives, this compound exhibited superior selectivity for AChE over butyrylcholinesterase (BuChE), which is beneficial for minimizing side effects related to peripheral cholinergic activity .
- Combination Therapies : Preliminary data suggest that combining this compound with other neuroprotective agents could enhance therapeutic outcomes in neurodegenerative conditions by targeting multiple pathways simultaneously .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing Methyl ((1-benzylpiperidin-4-yl)methyl)carbamate, and how can reaction efficiency be optimized?
- Methodology : Utilize carbamate-forming reactions such as zinc-promoted carbamate synthesis or polymer-supported chloroformate reagents to introduce the carbamate group. Adapt protocols from tert-butyl carbamate synthesis (e.g., tert-butyl ((4-aminotetrahydro-2H-pyran-4-yl)methyl)carbamate) by substituting the amine precursor with 1-benzylpiperidin-4-ylmethylamine . Optimize reaction conditions (solvent, temperature) using kinetic studies and in-situ monitoring (e.g., TLC or HPLC).
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodology : Employ gas chromatography (GC) with flame ionization detection, achieving intra-day precision of ≤0.45% RSD for carbamate analogs . Confirm structural identity via H/C NMR, comparing chemical shifts to PubChem-deposited data for related piperidine carbamates . High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy.
Q. What safety protocols are critical when handling this compound?
- Methodology : Follow hazard classifications for structurally similar carbamates (e.g., fentanyl methyl carbamate, a Schedule I compound). Use personal protective equipment (PPE) and fume hoods, referencing Safety Data Sheets (SDS) from regulated suppliers. Monitor stability under storage conditions (-20°C for analogs like fentanyl methyl carbamate) .
Advanced Research Questions
Q. How can reaction mechanisms for carbamate formation be elucidated in this compound’s synthesis?
- Methodology : Conduct kinetic isotope effect (KIE) studies or DFT calculations to probe transition states. Compare reaction rates between tert-butyl and methyl carbamate intermediates to identify rate-limiting steps (e.g., nucleophilic substitution vs. carbamate transfer) . Use isotopic labeling (e.g., O) to trace oxygen sources in the carbamate group.
Q. What computational approaches are suitable for modeling this compound’s conformational flexibility and solvation effects?
- Methodology : Apply high-resolution microwave spectroscopy to study microsolvation with water molecules, as demonstrated for methyl carbamate . Use Gaussian or ORCA software for DFT-based geometry optimization, referencing PubChem’s InChI and SMILES data for initial structural inputs .
Q. How can researchers resolve contradictions in toxicity data for carbamate derivatives?
- Methodology : Perform species-specific in vivo assays (e.g., Ames test for mutagenicity, rodent carcinogenicity studies) to address discrepancies in methyl carbamate toxicity (mutagenic in Drosophila but not Salmonella) . Cross-reference with structural analogs (e.g., fentanyl methyl carbamate) to assess neurotoxicity risks .
Q. What strategies can improve the compound’s stability in aqueous or biological matrices?
- Methodology : Conduct pH-dependent degradation studies (e.g., HPLC-UV monitoring at 25°C, pH 1–13) to identify hydrolysis-sensitive bonds. Introduce steric hindrance (e.g., substituents on the piperidine ring) or formulate with cyclodextrins to enhance stability, as seen in opioid carbamate analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
